molecular formula C26H28N4O3 B2528740 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1172533-07-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No.: B2528740
CAS No.: 1172533-07-1
M. Wt: 444.535
InChI Key: YRFUEPZIADQIAS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex urea derivatives, such as "1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea," often involves multi-step reactions with a focus on achieving specific structural configurations. These compounds can be synthesized through methods involving carbodiimide-mediated amide formation in aqueous media, highlighting the versatility and adaptability of urea compounds in chemical synthesis under neutral conditions (Nakajima & Ikada, 1995). Additionally, hindered ureas serve as masked isocyanates, facilitating carbamoylation of nucleophiles under neutral conditions, showcasing their potential in the synthesis of various biochemical compounds (Hutchby et al., 2009).

Potential Applications in Biochemical Research

The structural complexity and functional diversity of urea derivatives make them candidates for biochemical research applications, including the development of novel pharmaceuticals, enzyme inhibitors, and biochemical probes. For example, flexible urea derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could provide insights into the design of treatments for neurodegenerative diseases (Vidaluc et al., 1995). Similarly, medium-ring nitrogen heterocycles, accessible through migratory ring expansion of metalated ureas, demonstrate the utility of urea derivatives in synthesizing complex heterocyclic structures that are prevalent in many bioactive compounds (Hall et al., 2016).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-29(2)21-10-7-19(8-11-21)23(30-14-13-18-5-3-4-6-22(18)30)16-27-26(31)28-20-9-12-24-25(15-20)33-17-32-24/h3-12,15,23H,13-14,16-17H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUEPZIADQIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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